molecular formula C9H9IO2 B3289068 Benzoic acid, 4-iodo-2,6-dimethyl- CAS No. 854857-65-1

Benzoic acid, 4-iodo-2,6-dimethyl-

Cat. No.: B3289068
CAS No.: 854857-65-1
M. Wt: 276.07 g/mol
InChI Key: SPVGIHYLOMECPQ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-iodo-2,6-dimethyl- is an organic compound with the molecular formula C9H9IO2. It is a derivative of benzoic acid, where the hydrogen atoms at the 4th position and the 2nd and 6th positions of the benzene ring are replaced by an iodine atom and two methyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-iodo-2,6-dimethyl- can be achieved through several methods. One common approach involves the iodination of 2,6-dimethylbenzoic acid. The reaction typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of benzoic acid, 4-iodo-2,6-dimethyl- may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-iodo-2,6-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acid groups.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include azides, nitriles, and other substituted benzoic acids.

    Oxidation Reactions: Products include 2,6-dimethylterephthalic acid.

    Reduction Reactions: Products include 4-iodo-2,6-dimethylbenzyl alcohol.

Scientific Research Applications

Benzoic acid, 4-iodo-2,6-dimethyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of benzoic acid, 4-iodo-2,6-dimethyl- involves its interaction with specific molecular targets. The iodine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a nucleophile in other reactions. The pathways involved include the formation of intermediates that facilitate the desired chemical transformations.

Comparison with Similar Compounds

    Benzoic Acid, 4-Iodo-: Similar structure but lacks the methyl groups at the 2nd and 6th positions.

    Benzoic Acid, 2,6-Dimethyl-: Similar structure but lacks the iodine atom at the 4th position.

    Benzoic Acid, 4-Bromo-2,6-Dimethyl-: Similar structure but has a bromine atom instead of an iodine atom.

Uniqueness: Benzoic acid, 4-iodo-2,6-dimethyl- is unique due to the presence of both iodine and methyl groups, which impart distinct chemical properties. The iodine atom increases the compound’s reactivity in substitution reactions, while the methyl groups influence its steric and electronic properties, making it a valuable compound in various chemical syntheses and research applications.

Properties

IUPAC Name

4-iodo-2,6-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVGIHYLOMECPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304504
Record name 4-Iodo-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854857-65-1
Record name 4-Iodo-2,6-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854857-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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